![molecular formula C8H8N2 B1592000 6-甲基-1H-吡咯并[3,2-b]吡啶 CAS No. 1175015-76-5](/img/structure/B1592000.png)
6-甲基-1H-吡咯并[3,2-b]吡啶
概述
描述
6-Methyl-1H-pyrrolo[3,2-B]pyridine is a heterocyclic aromatic organic compound belonging to the pyrrolopyridine family This compound features a fused pyrrole and pyridine ring system, with a methyl group attached to the pyrrole ring
科学研究应用
6-Methyl-1H-pyrrolo[3,2-B]pyridine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including its role as a ligand for various receptors.
Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that pyrrolopyrazine derivatives, which include 6-methyl-1h-pyrrolo[3,2-b]pyridine, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may interact with multiple targets in the body .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that similar compounds have high total clearance . This suggests that 6-Methyl-1H-pyrrolo[3,2-B]pyridine may also have high clearance, which could impact its bioavailability .
Result of Action
It is known that similar compounds can inhibit cell proliferation and induce apoptosis . This suggests that 6-Methyl-1H-pyrrolo[3,2-B]pyridine may have similar effects .
Action Environment
It is known that similar compounds should be stored in a dry, cool, well-ventilated area . This suggests that the stability of 6-Methyl-1H-pyrrolo[3,2-B]pyridine may be affected by environmental conditions such as temperature and humidity .
生化分析
Biochemical Properties
6-Methyl-1H-pyrrolo[3,2-B]pyridine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are essential as they influence various cellular processes, including cell proliferation and differentiation. The nature of these interactions involves binding to the active sites of these receptors, thereby modulating their activity.
Cellular Effects
6-Methyl-1H-pyrrolo[3,2-B]pyridine affects various types of cells and cellular processes. It has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it influences cell signaling pathways, such as the FGFR signaling pathway, which is involved in regulating organ development, cell proliferation, and migration . This compound also impacts gene expression and cellular metabolism by modulating the activity of key signaling molecules.
Molecular Mechanism
The molecular mechanism of 6-Methyl-1H-pyrrolo[3,2-B]pyridine involves its binding interactions with biomolecules. It acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl and NH groups in the hinge region of FGFRs . This binding inhibits the activity of these receptors, leading to downstream effects on cell signaling pathways and gene expression. Additionally, it may inhibit or activate specific enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-1H-pyrrolo[3,2-B]pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects may vary.
Dosage Effects in Animal Models
The effects of 6-Methyl-1H-pyrrolo[3,2-B]pyridine vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, it may exhibit toxic or adverse effects, including potential damage to healthy tissues. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
6-Methyl-1H-pyrrolo[3,2-B]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall bioavailability and efficacy. Understanding these pathways is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of 6-Methyl-1H-pyrrolo[3,2-B]pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, making it essential to study these processes for better therapeutic outcomes.
Subcellular Localization
6-Methyl-1H-pyrrolo[3,2-B]pyridine exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are crucial for understanding how the compound exerts its effects at the molecular level and for developing targeted therapies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-pyrrolo[3,2-B]pyridine typically involves the following steps:
Formation of the Pyrrole Ring: The synthesis begins with the formation of a pyrrole ring through a cyclization reaction. This can be achieved using methods such as the Paal-Knorr synthesis, where a 1,4-diketone reacts with ammonia or an amine to form the pyrrole ring.
Introduction of the Methyl Group: The methyl group is introduced through a methylation reaction. This can be done using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Pyridine Ring: The pyridine ring is formed through a subsequent cyclization reaction, often involving the use of a suitable catalyst and reaction conditions to promote the formation of the fused ring system.
Industrial Production Methods: In an industrial setting, the production of 6-Methyl-1H-pyrrolo[3,2-B]pyridine may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 6-Methyl-1H-pyrrolo[3,2-B]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as N-oxide or sulfoxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution can be achieved using reagents like bromine or iodine, while nucleophilic substitution may involve the use of amines or alkyl halides.
Major Products Formed:
Oxidation Products: N-oxide derivatives, sulfoxides.
Reduction Products: Reduced pyrrolopyridine derivatives.
Substitution Products: Brominated or iodinated derivatives, alkylated products.
相似化合物的比较
1H-pyrrolo[2,3-b]pyridine
6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
2-methyl-1H-pyrrolo[2,3-b]pyridine
属性
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-8-7(10-5-6)2-3-9-8/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRWFPPCICJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612146 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175015-76-5 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
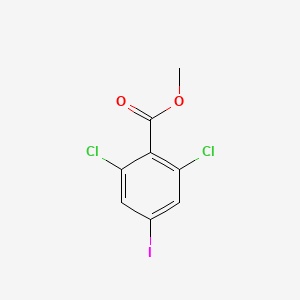
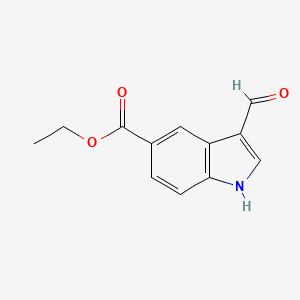
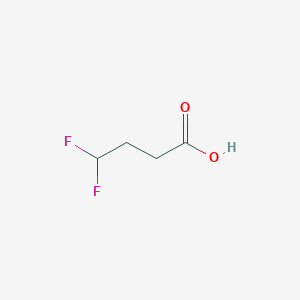
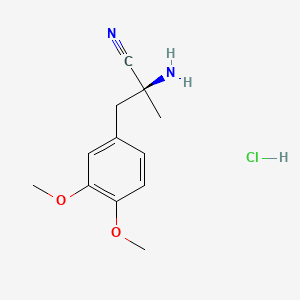
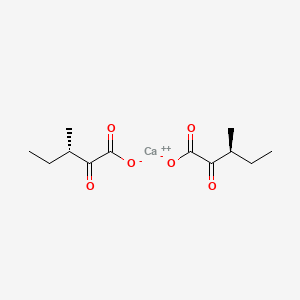
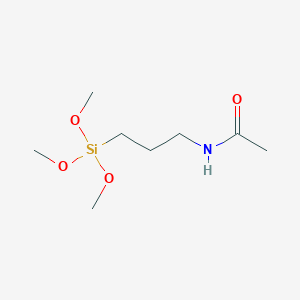
![2-Aminobenzo[d]thiazol-6-ol hydrochloride](/img/structure/B1591930.png)

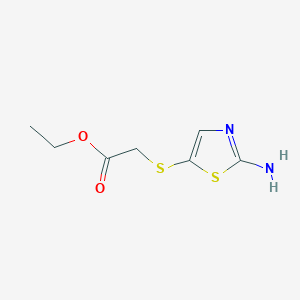
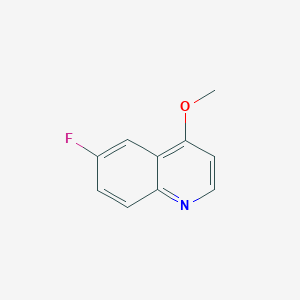

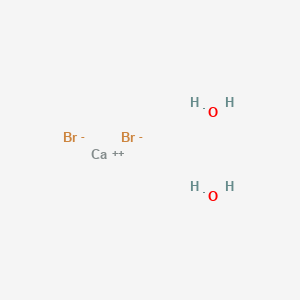
![3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane](/img/structure/B1591938.png)

